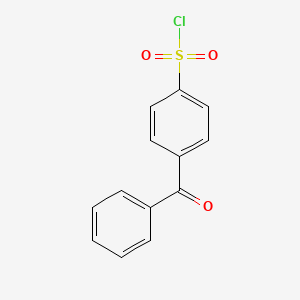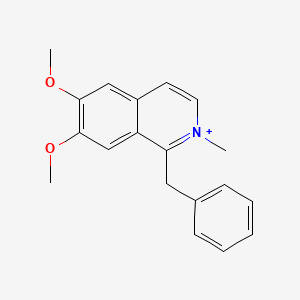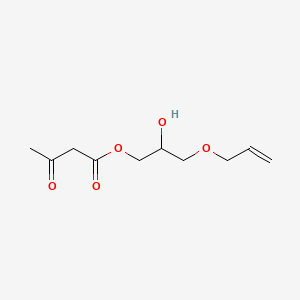
3-Allyloxy-2-hydroxypropyl acetoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyloxy-2-hydroxypropyl acetoacetate is an organic compound with the molecular formula C10H16O5. It is known for its unique chemical structure, which includes an allyloxy group, a hydroxypropyl group, and an acetoacetate moiety. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Allyloxy-2-hydroxypropyl acetoacetate can be synthesized through the reaction of allyl glycidyl ether with acetoacetic acid. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the opening of the epoxide ring in allyl glycidyl ether and its subsequent reaction with acetoacetic acid .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Allyloxy-2-hydroxypropyl acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetoacetate moiety into alcohols.
Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-Allyloxy-2-hydroxypropyl acetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme-catalyzed reactions.
Industry: The compound is used in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 3-allyloxy-2-hydroxypropyl acetoacetate involves its ability to undergo various chemical reactions due to its functional groups. The allyloxy group can participate in polymerization reactions, while the acetoacetate moiety can undergo keto-enol tautomerism, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Allyloxy-2-hydroxypropyl cellulose: Similar in structure but used primarily in cellulose modification.
Allyl acetoacetate: Lacks the hydroxypropyl group but shares the acetoacetate moiety.
2-Hydroxypropyl acetoacetate: Lacks the allyloxy group but shares the hydroxypropyl and acetoacetate moieties.
Uniqueness
3-Allyloxy-2-hydroxypropyl acetoacetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
93893-87-9 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2-hydroxy-3-prop-2-enoxypropyl) 3-oxobutanoate |
InChI |
InChI=1S/C10H16O5/c1-3-4-14-6-9(12)7-15-10(13)5-8(2)11/h3,9,12H,1,4-7H2,2H3 |
InChI Key |
OZIOEOAGXXYJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCC(COCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



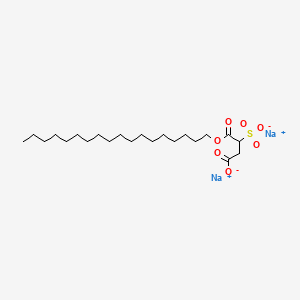
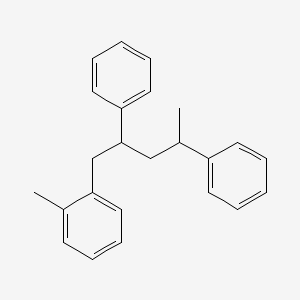
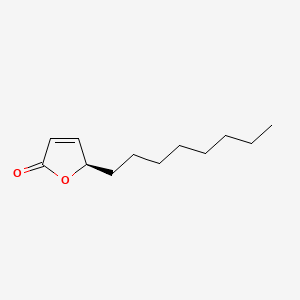
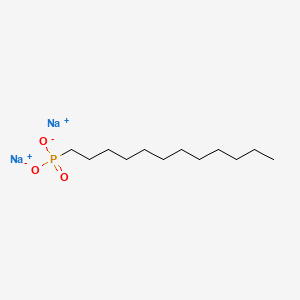
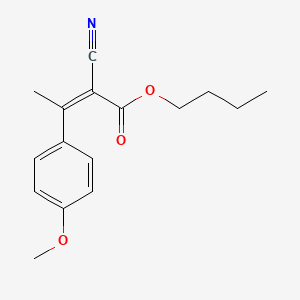
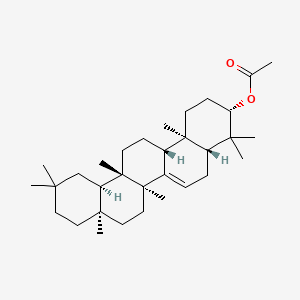
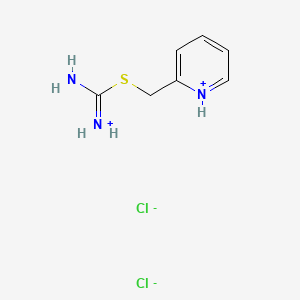
![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)
